molecular formula C4H10N4O B069699 N-Imidazolidin-1-ylurea CAS No. 164332-41-6

N-Imidazolidin-1-ylurea

Cat. No.: B069699
CAS No.: 164332-41-6
M. Wt: 130.15 g/mol
InChI Key: UBYRKAPCMAPTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Imidazolidin-1-ylurea is a chemically stable urea derivative that serves as a versatile building block and precursor in organic synthesis and medicinal chemistry research. Its core structure, featuring both urea and imidazolidine moieties, makes it a valuable scaffold for the development of novel heterocyclic compounds and functionalized materials. Researchers utilize this compound to study protein denaturation processes, as it can act as a chaotropic agent, disrupting the native structure of proteins by interfering with hydrogen bonding networks. Furthermore, this compound is investigated for its role as a carbamylating agent, potentially modifying amino acids and impacting enzyme function. Its well-defined molecular architecture provides a critical template for synthesizing libraries of compounds aimed at probing biological pathways and identifying potential therapeutic agents. This reagent is presented with high purity to ensure consistent and reliable results in advanced biochemical and pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

164332-41-6

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

imidazolidin-1-ylurea

InChI

InChI=1S/C4H10N4O/c5-4(9)7-8-2-1-6-3-8/h6H,1-3H2,(H3,5,7,9)

InChI Key

UBYRKAPCMAPTBM-UHFFFAOYSA-N

SMILES

C1CN(CN1)NC(=O)N

Canonical SMILES

C1CN(CN1)NC(=O)N

Synonyms

Urea, 1-imidazolidinyl- (9CI)

Origin of Product

United States

Advanced Spectroscopic Analysis and Structural Elucidation of N Imidazolidin 1 Ylurea Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-Imidazolidin-1-ylurea. High-resolution one-dimensional and multi-dimensional NMR experiments offer a wealth of information regarding the proton and carbon environments, their through-bond and through-space connectivities, and the dynamic processes the molecule undergoes.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazolidinone ring and the urea (B33335) moiety. The methylene (B1212753) protons of the imidazolidinone ring (at positions C4 and C5) would likely appear as complex multiplets due to geminal and vicinal coupling. The N-H protons of the imidazolidinone ring and the urea group would present as broad signals, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the imidazolidinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 155-165 ppm. The carbons of the methylene groups in the ring would appear in the aliphatic region, while the carbonyl carbon of the urea moiety would also have a characteristic downfield shift.

Representative ¹H NMR Data for an Analogous N-Aminoimidazolidin-2-one Derivative

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ring CH₂ (C4/C5)3.0 - 3.8m-
Ring NH5.0 - 6.5br s-
Urea NH₂5.5 - 7.0br s-
Urea NH6.0 - 7.5br s-

This table presents predicted data based on general knowledge and data from analogous compounds.

Representative ¹³C NMR Data for an Analogous N-Aminoimidazolidin-2-one Derivative

CarbonPredicted Chemical Shift (δ, ppm)
Imidazolidinone C=O159.0 - 162.0
Urea C=O156.0 - 159.0
Ring CH₂ (C4/C5)40.0 - 50.0

This table presents predicted data based on general knowledge and data from analogous compounds. amazonaws.comlibretexts.org

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the three-dimensional structure of this compound.

Correlation Spectroscopy (COSY) experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a ¹H-¹H COSY spectrum would be crucial for:

Identifying the coupling network within the imidazolidinone ring, specifically connecting the geminal and vicinal protons on the C4 and C5 positions.

Confirming the connectivity between N-H protons and adjacent C-H protons, if the N-H exchange rate is slow enough.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum of this compound would help to:

Establish the relative orientation of substituents on the imidazolidinone ring.

Probe the spatial proximity between the urea moiety and the imidazolidinone ring, which can reveal preferred conformations arising from restricted rotation around the N-N bond. Studies on related imidazolidinone derivatives have successfully employed NOESY to determine their configuration and conformation. arkat-usa.orgresearchgate.net

This compound is a flexible molecule that can undergo several dynamic processes, which can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). thieme.defaccts.deamericanpharmaceuticalreview.com

Ring Reversal: The five-membered imidazolidinone ring is not planar and can undergo a rapid conformational change known as ring reversal or pseudorotation. At room temperature, this process is typically fast on the NMR timescale, leading to averaged signals for the ring protons. Upon cooling, the rate of ring reversal can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons.

Nitrogen Inversion: The nitrogen atoms in the imidazolidinone ring can undergo inversion of their pyramidal geometry. This process can also be rapid at room temperature. In certain substituted imidazolidinones, particularly those with bulky substituents, the barrier to nitrogen inversion can be high enough to be observed by DNMR.

Amide Rotation: The C-N bonds within the urea moiety and the N-N bond connecting the urea to the imidazolidinone ring can exhibit restricted rotation due to their partial double bond character. This restricted rotation can lead to the existence of different rotamers or conformers, which may be observable as separate sets of signals in the NMR spectrum at low temperatures. The energy barriers for these rotational processes can be determined by analyzing the changes in the NMR spectra as a function of temperature.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. By analyzing the positions, intensities, and shapes of these bands, one can confirm the presence of the imidazolidinone ring and the urea moiety. Based on data from related cyclic ureas, the following vibrational modes can be anticipated: arkat-usa.orgorgchemboulder.comresearchgate.net

Characteristic Vibrational Frequencies for this compound Analogs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
N-H (Amide/Urea)Stretching3400 - 32003400 - 3200
C-H (Aliphatic)Stretching3000 - 28503000 - 2850
C=O (Imidazolidinone)Stretching~1700~1700
C=O (Urea)Stretching ("Amide I")~1650~1650
N-H (Amide/Urea)Bending ("Amide II")~1550~1550
C-NStretching1400 - 12001400 - 1200

This table presents predicted data based on general knowledge and data from analogous compounds. arkat-usa.orgorgchemboulder.com

The "Amide I" band, primarily due to the C=O stretching vibration, is typically very strong in the IR spectrum. The "Amide II" band, arising from a combination of N-H bending and C-N stretching, is also a characteristic feature. The positions of these bands can be sensitive to hydrogen bonding, which can provide information about the intermolecular interactions in the solid state or in solution.

Beyond simple functional group identification, advanced analysis of IR and Raman spectra, often in conjunction with computational methods like Density Functional Theory (DFT), can provide a more detailed picture of the molecular structure of this compound.

DFT calculations can be used to predict the vibrational frequencies and intensities for different possible conformers of the molecule. By comparing the calculated spectra with the experimental IR and Raman spectra, it is possible to:

Confirm the lowest energy conformation of the molecule.

Make detailed assignments of the observed vibrational bands to specific molecular motions.

Gain insights into the nature of intermolecular interactions, such as hydrogen bonding, by analyzing shifts in the vibrational frequencies.

For instance, a detailed vibrational analysis of N,N'-dimethylethylene urea, a related cyclic urea, has been performed using a combination of FT-IR, FT-Raman, and DFT calculations, allowing for a thorough assignment of the vibrational modes. orgchemboulder.com A similar approach for this compound would provide a comprehensive understanding of its vibrational properties and support its structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₃H₇N₃O), high-resolution mass spectrometry (HRMS) provides an accurate determination of its molecular weight (monoisotopic mass: 101.0589 g/mol ) nih.gov. The ionization of the molecule, typically through methods like electrospray ionization (ESI), generates a molecular ion ([M+H]⁺) which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.

The fragmentation pattern is crucial for structural confirmation. In general, the fragmentation of urea derivatives is influenced by the protonation site. nih.govresearchgate.net The urea carbonyl oxygen is often the most basic site, and protonation here can initiate charge-driven fragmentation pathways. researchgate.net For cyclic ureas and related structures, characteristic fragmentation involves cleavages of the ring system and the urea group. nih.govacs.orgdatapdf.com

Key fragmentation pathways for protonated this compound ([M+H]⁺ at m/z 102.0667) would be expected to involve:

Loss of Ammonia (NH₃): Cleavage of the N-N bond, leading to a significant fragment ion.

Ring Opening: Fission of the C-N or C-C bonds within the imidazolidinone ring.

Loss of Isocyanic Acid (HNCO): A common fragmentation pathway for urea-containing compounds. nih.gov

Decarbonylation: Loss of a carbonyl group (CO).

While specific mass spectral data for the parent this compound is not widely published, analysis of related N-amino-imidazolidin-2-one (Aid) containing peptides provides insight. For instance, High-Resolution Mass Spectrometry (HRMS) has been used to confirm the mass of complex peptides incorporating the Aid structure, demonstrating the technique's utility in verifying the presence of this heterocyclic moiety within larger molecules. amazonaws.com

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₃H₇N₃O
Monoisotopic Mass 101.058911855 Da nih.gov
Protonated Molecule [M+H]⁺ 102.0665 Da
Key Fragmentation Pathways Loss of NH₃, Loss of HNCO, Ring Cleavage

X-ray Crystallography for Solid-State Structural Determination

No crystal structure for the parent this compound has been reported in publicly accessible crystallographic databases. However, the structural features of the N-amino-imidazolidin-2-one (Aid) moiety have been elucidated through the X-ray analysis of peptides into which it has been incorporated.

A study by Doan et al. (2015) investigated the crystal structure of a tetrapeptide mimic containing the Aid residue, p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide. nih.gov The analysis revealed that the Aid moiety acts as a β-turn mimetic, inducing a specific turn conformation in the peptide backbone. In the crystal lattice, the Aid ring itself was found to exist in different puckered conformations. nih.gov The five-membered ring of the Aid unit, in conjunction with the urea functionality, can form a rigid, planar structure that restricts the dihedral angles of the peptide chain. acs.org This demonstrates that the inherent geometry of the N-amino-imidazolidin-2-one core is a powerful tool for conformational constraint in medicinal chemistry. nih.govresearchgate.net

The crystal structure of the Aid-containing peptide showed that two pairs of β-turn conformers were present in the unit cell, primarily differing in the ring puckering of the Aid residue. nih.gov These conformers possessed intramolecular hydrogen bonds, a key feature of β-turns. nih.gov

Table 2: Illustrative Crystallographic Data for an N-Amino-imidazolidin-2-one (Aid) Containing Peptide Derivative

ParameterValue (for p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide) nih.gov
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Key Conformational Feature Adopts Type II and II' β-turn geometry nih.gov
Hydrogen Bonding Intramolecular ten-member hydrogen bond observed nih.gov
Ring Conformation Exhibits variable ring puckering in the solid state nih.gov

Note: This data is for a derivative and is presented to illustrate the structural properties of the core N-amino-imidazolidin-2-one ring system.

Theoretical and Computational Investigations of N Imidazolidin 1 Ylurea Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic makeup of molecules. These calculations are instrumental in predicting a wide array of molecular properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including molecules like N-Imidazolidin-1-ylurea. wikipedia.orgnih.govuni-stuttgart.descispace.com DFT calculations focus on the electron density, a function of only three spatial coordinates, to determine the ground-state properties of a molecule. wikipedia.org This approach is generally more computationally efficient than traditional wavefunction-based methods. wikipedia.org

For a molecule such as this compound, DFT studies can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's polarity, sites susceptible to electrophilic or nucleophilic attack, and the nature of its chemical bonds. The electronic structure is evaluated using a potential that includes the external potential from the nuclei and an effective potential representing interelectronic interactions. wikipedia.org These calculations can reveal important details about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting chemical reactivity. journalirjpac.com

Recent advancements in DFT have focused on developing more accurate exchange-correlation functionals, which are key components of the theory, and on creating linear scaling methods to handle larger molecular systems. nih.gov These developments enhance the reliability of DFT in describing various chemical phenomena, including those relevant to this compound.

Quantum chemical calculations are invaluable for predicting the reactivity of molecules. goettingen-research-online.de For this compound, these calculations can quantify its nucleophilic or electrophilic character. The Mayr-Patz equation, log k = sN(N + E), provides a framework for quantitatively assessing nucleophilicity (N) and electrophilicity (E), which in turn allows for the prediction of reaction rate constants (k). nih.govlmu.de

Theoretical methods, often in conjunction with machine learning models, can predict these reactivity parameters. chemrxiv.orgwhiterose.ac.uk For instance, descriptors derived from quantum chemical calculations, such as HOMO and LUMO energies, can be used to estimate the N parameter. whiterose.ac.uk The energy of the HOMO is particularly important as it relates to the molecule's ability to donate electrons.

Furthermore, quantum chemical methods can be employed to calculate the energetics of potential reactions involving this compound. frontiersin.org This includes determining the activation energies and reaction free energies for various transformation pathways. frontiersin.org By mapping out the potential energy surface, researchers can identify the most likely reaction mechanisms and predict the thermodynamic and kinetic favorability of different chemical processes.

A summary of key reactivity descriptors that can be calculated for this compound is presented in the table below.

DescriptorDescriptionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity). Higher EHOMO suggests greater reactivity as a nucleophile.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity). Lower ELUMO suggests greater reactivity as an electrophile.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller energy gap generally implies higher reactivity.
Ionization Potential (IP) The minimum energy required to remove an electron.Related to the molecule's tendency to undergo oxidation.
Electron Affinity (EA) The energy released when an electron is added.Related to the molecule's tendency to undergo reduction.
Electronegativity (χ) The power of an atom to attract electrons to itself.Influences bond polarity and the nature of intermolecular interactions.
Global Hardness (η) Resistance to change in electron distribution.Harder molecules are generally less reactive.
Global Softness (S) The reciprocal of global hardness.Softer molecules are generally more reactive.
Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge.Quantifies the electrophilic character of a molecule.

This table is generated based on established principles of computational chemistry and reactivity theory.

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. aalto.fiarxiv.org For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) can be particularly useful.

DFT calculations are commonly employed to predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors of the nuclei. arxiv.org These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, vibrational frequencies can be determined. nih.gov These computed frequencies can then be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the this compound molecule. nih.gov

The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. nih.gov By comparing predicted spectra with experimental ones, a deeper understanding of the molecular structure and its environment can be achieved.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the constituent atoms. researchgate.net This approach allows for the exploration of the conformational landscape and intermolecular interactions of molecules like this compound over time. researchgate.net

This compound, with its flexible ring and side chain, can exist in multiple conformations. mun.ca MD simulations are a powerful tool to explore this conformational space by simulating the molecule's movements over time. mun.caresearchgate.netrsc.org These simulations can identify the most stable (low-energy) conformations and the energy barriers between them. mun.ca

By analyzing the trajectories generated from MD simulations, one can understand the flexibility of different parts of the molecule, such as the imidazolidine (B613845) ring and the urea (B33335) group. chemrxiv.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The conformational preferences of a molecule can significantly impact its biological activity and chemical reactivity. mun.ca

MD simulations are well-suited to study how molecules of this compound interact with each other and with solvent molecules. mdpi.comfrontiersin.orgarxiv.org These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the aggregation behavior of the compound. mdpi.comnih.govresearchgate.net

By simulating a system containing multiple this compound molecules, it is possible to observe their self-assembly and aggregation tendencies. mdpi.com The simulations can provide insights into the structure of the aggregates and the specific interactions that hold them together. mdpi.com Understanding aggregation is important as it can influence properties like solubility and bioavailability. The coalescence characteristics of nanobubbles, for instance, have been studied using MD simulations, providing a framework for understanding aggregation processes at a molecular level. aps.org

The table below summarizes the types of intermolecular interactions that can be investigated for this compound using MD simulations.

Interaction TypeDescriptionPotential Role in this compound Systems
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.The urea and imidazolidine moieties contain multiple hydrogen bond donors and acceptors, suggesting that hydrogen bonding plays a significant role in its crystal packing and interactions with polar solvents.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall cohesion and packing of molecules in the condensed phase.
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.The polar nature of the C=O and N-H bonds in this compound will lead to significant dipole-dipole interactions.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.While the imidazolidine ring is not aromatic, interactions involving the π-system of the urea group could occur.

This table is generated based on general principles of intermolecular forces and the known structural features of this compound.

Computational Mechanistic Pathways and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving this compound and related systems. Through methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates. tandfonline.comnih.gov These theoretical investigations offer insights that are often difficult to obtain through experimental means alone, providing a molecular-level understanding of reactivity, selectivity, and catalytic processes. nih.govrsc.org

A key focus of these studies is the potential energy surface (PES), a multidimensional landscape that maps the energy of a chemical system as a function of its geometry. bath.ac.uk Stationary points on the PES, such as reactants, products, and intermediates, are located at energy minima, while transition states correspond to first-order saddle points. bath.ac.ukarxiv.org The pathway of lowest energy connecting reactants to products through a transition state is known as the minimum energy reaction path. bath.ac.uk

For imidazolidine derivatives, DFT calculations have been employed to understand their synthesis and reactivity. tandfonline.com For instance, in multicomponent reactions used to synthesize complex imidazolidine structures, computational models can help rationalize the observed product yields and stereoselectivities by comparing the activation energies of different possible reaction pathways. tandfonline.comresearchgate.net The transition state is a fleeting arrangement of atoms with an equal probability of reverting to the reactants or proceeding to the products of a single elementary reaction step. bath.ac.uk

The table below summarizes typical computational data obtained in the mechanistic analysis of reactions involving heterocyclic compounds related to this compound.

Computational MethodSystem/ReactionKey Findings
Density Functional Theory (DFT)Synthesis of imidazolidine derivativesElucidation of reaction mechanism and rationalization of product yields. tandfonline.com
DFT (B3LYP/6-311++G(2d,2p))Corrosion inhibition by imidazolidin-4-one (B167674) derivativesCalculation of quantum chemical parameters to correlate with inhibition efficiency. researchgate.netuobaghdad.edu.iq
Quantum Mechanics/Molecular Mechanics (QM/MM)Biocatalytic C-H aminationInvestigation of mechanistic origins of reactivity and selectivity in enzyme-catalyzed reactions. nih.gov
DFT (M05-2X, B3LYP)Thermochemistry of imidazolidin-2-oneEstimation of gas-phase enthalpy of formation using isodesmic reactions. nih.gov

Development of Computational Models for Imidazolidine-based Compounds

The development of computational models for imidazolidine-based compounds is a burgeoning area of research, particularly in the field of drug discovery and materials science. researchgate.netontosight.ai These models aim to predict the biological activity, physicochemical properties, or performance of novel compounds, thereby accelerating the design and development process. ontosight.aimdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking are central to these efforts. researchgate.netmdpi.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. bris.ac.uk By identifying key molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—researchers can build predictive models. For imidazolidine derivatives, QSAR studies can guide the synthesis of new analogues with potentially enhanced therapeutic effects, such as anticancer or antimicrobial properties. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in structure-based drug design. For example, new imidazolidinone derivatives have been identified as potential selective COX-2 inhibitors through docking studies, which revealed strong binding affinities and stable interactions within the enzyme's active site. researchgate.net Molecular dynamics simulations can further be used to confirm the stability of the predicted ligand-protein complexes over time. nih.govresearchgate.net

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. mdpi.com This "pharmacophore hypothesis" can then be used as a 3D query to screen large databases of virtual compounds to find new chemical entities with the desired activity. mdpi.com This approach, combined with QSAR and docking, forms a powerful virtual screening cascade to prioritize compounds for synthesis and biological testing. mdpi.com

The following table presents examples of computational models developed for imidazolidine-based compounds and their applications.

Modeling TechniqueApplicationKey Outcomes
3D-QSAR and Pharmacophore ModelingIdentification of selective COX-2 inhibitorsDevelopment of a predictive 3D-QSAR model (R² = 0.92) and a four-point pharmacophore hypothesis. researchgate.net
Molecular DockingDesign of indole (B1671886) derivatives as COX-2 inhibitorsIdentification of compounds with strong in-silico binding affinities (-11.569 kcal/mol) and key hydrophobic/hydrophilic interactions. researchgate.net
DFT and QSARPrediction of corrosion inhibition efficiencyGood agreement between theoretically calculated parameters and experimentally determined inhibition efficiencies for imidazolidin-4-one derivatives. researchgate.netuobaghdad.edu.iq
Virtual Screening Cascade (QSAR, Pharmacophore, Shape-based)Discovery of Sigma-2 Receptor (S2R) ligandsIdentification of existing drugs with previously unknown high-affinity binding to S2R from a large database. mdpi.com

These computational approaches are not mutually exclusive and are often used in concert to provide a more comprehensive understanding of the structure-activity landscape of imidazolidine-based systems, guiding the rational design of new functional molecules. ontosight.ai

Coordination Chemistry of Imidazolidine Based Ligands

Design and Synthesis of N-Imidazolidin-1-ylurea Analogues as Ligands

The design and synthesis of this compound analogues as ligands are driven by the desire to create molecules with specific coordination properties. The imidazolidine (B613845) ring, a five-membered heterocycle, can act as a nitrogen donor and is generally stable upon coordination to metal ions. researchgate.net The synthesis of these ligands often involves the condensation reaction of diamines and aldehydes. researchgate.net For instance, novel imidazoline-based Schiff base ligands have been synthesized through the condensation of o-phenylenediamine (B120857) or o-aminophenol with creatinine. jit.ac.in Another approach involves the reaction of aqueous glyoxal (B1671930) with a chiral diamine to produce a new chiral synthon. researchgate.net

The chelation properties and denticity of imidazolidine-based ligands are crucial for their application in coordination chemistry. jit.ac.inwikipedia.org Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.org Imidazolidine-based ligands can be designed to be monodentate, bidentate, or polydentate. wikipedia.orgbyjus.comaskfilo.com

Monodentate Ligands: In some cases, only one nitrogen atom of the imidazolidine ring coordinates to the metal center. stackexchange.com

Bidentate Ligands: Many imidazolidine analogues are designed as bidentate ligands, where two nitrogen atoms from the imidazolidine ring or from different parts of the ligand coordinate to the metal ion, often forming a stable five- or six-membered chelate ring. byjus.commdpi.com For example, 2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one forms a five-membered ring with a copper(II) ion through two nitrogen atoms. mdpi.com

Polydentate Ligands: More complex imidazolidine-based ligands can be synthesized to have higher denticity, allowing for the formation of more stable and intricate coordination complexes. wikipedia.orgaskfilo.com

The stability of the resulting metal complex is generally correlated with the denticity of the ligand, a phenomenon known as the chelate effect. wikipedia.org

Formation and Characterization of Metal Complexes

The formation of metal complexes with imidazolidine-based ligands occurs through the reaction of the ligand with a metal salt in a suitable solvent. jit.ac.in These complexes are often characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of imidazolidine-based ligands, particularly with copper, have been extensively studied. mdpi.comnih.govacs.org For example, linear copper(I) complexes have been synthesized by reacting sterically hindered imidazolin-2-imine ligands with a copper precursor. acs.orgresearchgate.net The synthesis of dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) involves the direct reaction of the ligand with copper(II) chloride dihydrate. mdpi.com Similarly, ML3 coordination complexes of V(III), Cr(III), and Mn(III) have been prepared by refluxing the metal salt with a phenacetylidene-2,2,5,5-tetramethyl-3-imidazolidine-1-oxyl free radical ligand.

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of these coordination compounds, including bond distances and angles. nih.govacs.org For instance, in the complex [Cu(DippImH)2][OTf], the copper atom is coordinated by two ligands in an almost linear fashion with an N–Cu–N angle of 179.83°. nih.govacs.org The Cu–N bond distance in a related complex was found to be 1.884 Å, which is significantly shorter than in a similar tricoordinate Cu center, indicating a strong bond. nih.govacs.org The geometry around the metal center can vary, with some iron complexes exhibiting a distorted octahedral geometry. researchgate.net

ComplexMetal CenterCoordination GeometryKey Bond Distances (Å)Key Bond Angles (°)
[Cu(DippImH)₂][OTf] Cu(I)Linear-N-Cu-N: 179.83
[Cu(DippImTMS)(OTf)] Cu(I)LinearCu-N: 1.884, Cu-O: shorter than 2.00-2.22-
Iron(II) imine complex Fe(II)Distorted Octahedral--

Reactivity and Stability of Imidazolidine-Metal Complexes

The reactivity and stability of imidazolidine-metal complexes are influenced by several factors. The substituents on the nitrogen donors play a significant role in the stability of the complex. researchgate.net Some complexes are stable in solution, while others can undergo hydrolysis, which may lead to the cleavage of the imidazolidine ring. researchgate.net The Lewis acidity of the metal ion also affects the stability; for instance, with a soft acid like Cu(I), the ligand may remain intact, whereas harder acids like Fe(III), Zn(II), and Cu(II) can promote hydrolysis. researchgate.net

Ligand exchange reactions, where one ligand in a complex is replaced by another, are a fundamental aspect of coordination chemistry. libretexts.orgchemguide.co.uk These reactions can be influenced by the nature of the ligands, the metal center, and the reaction conditions. acs.orgrsc.org For example, in some gold(I) N-heterocyclic carbene (NHC) complexes, which share structural similarities with certain imidazolidine-derived ligands, ligand exchange reactions have been observed. acs.org The triflate counteranion in a copper(I) complex with an imidazolin-2-imine ligand can be exchanged for a weakly coordinating anion. researchgate.netnih.gov These reactions can be monitored using techniques like mass spectrometry to understand the kinetics and mechanisms involved. rsc.org The stability of the metal-ligand bond is a key factor, with ligands being categorized as either carrier ligands or leaving groups depending on their binding strength. acs.org

Electron Transfer Processes

The electrochemical behavior of imidazolidine-based ligands is significantly influenced by their coordination to metal centers. The process of complexation can alter the electron density on the ligand, thereby affecting its redox properties. For instance, the coordination of an imidazolidine Schiff base ligand to a metal can induce a positive charge on the ligand framework, which in turn facilitates its redox processes. ias.ac.in Cyclic voltammetry studies on an imidazolidine Schiff base ligand, (E)-N-(4-nitrobenzylidene)-2-(2-(4-nitrophenyl) imidazolidin-1-yl) ethaneamine, revealed that the free ligand undergoes reduction at four cathodic potentials and is oxidized at two anodic potentials. ias.ac.in This inherent electrochemical activity is modified upon forming complexes with metal ions like Zn(II), Cd(II), and Hg(II). ias.ac.in

A notable example of redox activity is found in complexes with N-heterocyclic carbene (NHC) ligands derived from imidazolidine structures. The coordination chemistry of 4,5-bis(dimethylamino)imidazol-2-ylidene [IMes(NMe2)2], an NHC derived from an imidazolidine precursor, has been explored with various transition metals. nih.govmdpi.com A copper(I) complex, [CuCl(IMes(NMe2)2)], demonstrates two distinct, fully reversible one-electron transfer processes, as detailed in the following table. nih.govmdpi.com

ComplexProcessE1/2 (V vs. Fc+/Fc)Nature of Transfer
[CuCl(IMes(NMe2)2)]Oxidation 1+0.71Reversible, One-Electron
Oxidation 2+1.11Reversible, One-Electron
Table 1. Electrochemical Data for a Copper(I) Complex with an Imidazolidine-Derived NHC Ligand. nih.govmdpi.com

In these instances, the oxidation can be either ligand-centered or metal-centered. For the copper complex [CuCl(IMes(NMe2)2)], as well as for related rhodium and iron complexes, the initial mono-oxidation event occurs on the NHC ligand itself. nih.govmdpi.com This process primarily involves the diaminoethylene backbone of the NHC. nih.gov Conversely, in a manganese(I) complex, [MnCp(CO)2(IMes(NMe2)2)], the metal center is more easily oxidized. nih.gov Consequently, the first electron transfer is metal-centered, forming a Mn(II) species, followed by a second, reversible oxidation wave that is centered on the NHC ligand. nih.gov

Further examples include metal-dithiolene complexes with ligands derived from disubstituted imidazolidine-2,4,5-trithione. These compounds, with general formula [M(R,R'timdt)2] where M can be Ni, Pd, or Pt, exhibit rich electrochemical behavior, including two separate one-electron reductions and at least one oxidation event. peacta.org The precise potentials of these electron transfer processes are influenced by the inductive effects of the substituents on the imidazolidine ring. peacta.org

Thermodynamic and Kinetic Stability

The stability of coordination compounds can be assessed from two distinct perspectives: thermodynamic and kinetic. Thermodynamic stability relates to the position of the equilibrium for the formation of the complex, often quantified by the stability constant (or formation constant). wikipedia.org Kinetic stability, on the other hand, refers to the rate at which the complex undergoes reactions, such as ligand substitution, and classifies complexes as either labile (fast reactions) or inert (slow reactions). libretexts.org

The thermodynamic stability of complexes is quantitatively expressed by stability constants. For example, studies on the drug phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) with various lanthanide ions have determined proton-ligand and metal-ligand stability constants (log K) at varying ionic strengths. rjpbcs.com These constants provide insight into the strength of the metal-ligand interaction at equilibrium. rjpbcs.com

Metal Ionlog K1 (at 0.1 M ionic strength)
Ce(III)8.3392
Tb(III)7.0794
Dy(III)11.1943
Table 2. Representative Metal-Ligand Stability Constants (log K) for Phenytoin (an imidazolidine derivative) Complexes. rjpbcs.comloc.gov

From a kinetic standpoint, even a thermodynamically stable complex can be kinetically labile, meaning it can undergo rapid ligand exchange reactions. libretexts.orgresearchgate.net The kinetic lability of a complex is influenced by factors such as the charge on the metal ion and its d-electron configuration. libretexts.org For instance, metal ions with high charge density (e.g., Mg²⁺) or specific electron configurations like d³ and low-spin d⁶ (e.g., Cr³⁺, Co³⁺) tend to form kinetically inert complexes. libretexts.org In contrast, many d¹⁰ metal ions like Zn²⁺ are labile. libretexts.org The instability of some imidazolidine complexes in the presence of certain metal ions, leading to ring hydrolysis, can be considered a manifestation of kinetic lability under specific conditions, where the pathway to the hydrolyzed product is accessible. researchgate.netresearchgate.net Studies on zinc(II) complexes with an imidazolidine Schiff base have used thermogravimetric analysis to calculate kinetic activation parameters for decomposition, which provides information on the thermal stability of the compounds. nih.gov

Advanced Materials Science Applications of N Imidazolidin 1 Ylurea Derivatives

Incorporation into Polymeric Materials

The bifunctional nature of imidazolidine-urea structures allows for their direct incorporation into polymer backbones, leading to materials with enhanced thermal, chemical, and functional properties.

Synthesis of Imidazolidine-Containing Polymers

The synthesis of polymers incorporating the imidazolidine (B613845) moiety can be achieved through various polymerization techniques, leveraging reactive sites on the imidazolidine or urea (B33335) components. rsc.orgnih.gov One common approach involves the condensation of 1,2-diamines with aldehydes or ketones to form the imidazolidine ring, which can then be further functionalized and polymerized. rsc.orgmdpi.com For instance, polymers that contain imidazolidine-2,4,5-trione rings in their structure are noted for their high thermal stability and enhanced chemical resistance against organic solvents.

The synthesis often begins with the creation of imidazolidine derivatives through methods like one-pot cyclocondensation or multi-component reactions. nih.govmdpi.com These monomers, which possess reactive groups, can then undergo polymerization. For example, 2-Imidazolidinone (also known as ethyleneurea) serves as an intermediate in the production of polymers with nitrogen-containing backbones, which can be used in applications from coatings to specialty plastics. These synthesis strategies are crucial for developing high-performance polymers engineered for use in demanding environments.

Development of Advanced Membranes (e.g., Polyimide-Ionene Membranes for gas separation)

A significant application of imidazolidine-related structures is in the development of advanced membranes for gas separation. Specifically, polymers containing imidazolium (B1220033) cations, a close relative of the imidazolidine ring, have shown great promise. These are often integrated into polyimide or polyamide backbones to create materials known as ionenes. nasa.govmdpi.com

These ionene materials are synthesized via condensation reactions, where monomers containing bis-imidazole groups are reacted with dihalides. mdpi.commdpi.com The resulting polymers have imidazolium cations directly within the main chain, which, when paired with certain anions, create a unique micro-environment that enhances the separation of specific gases, particularly carbon dioxide (CO₂). nasa.govmdpi.com The imidazolium groups have a strong affinity for CO₂, which is beneficial for designing CO₂-selective membranes based on a solution-diffusion transport mechanism. mdpi.com

Research on 6FDA-based polyimide-ionenes, which incorporate imidazolium moieties, has demonstrated their potential. nasa.gov When these polymer membranes are combined with ionic liquids (ILs), they form homogeneous and mechanically stable hybrid membranes with high thermal stability (around 380 °C). nasa.gov The addition of specific ionic liquids has been shown to significantly increase the permeability of CO₂ without sacrificing the selectivity for CO₂ over other gases like methane (B114726) (CH₄) and nitrogen (N₂). nasa.govmembranejournal.or.kr For example, incorporating [C₄mim][Tf₂N] and [Bnmim][Tf₂N] ionic liquids into a [6FDA I4A pXy][Tf₂N] ionene membrane increased CO₂ permeability by factors of 2 and 3, respectively. nasa.gov More advanced designs, such as "PIM-polyimide ionenes" that combine polymers of intrinsic microporosity (PIMs) with imidazolium ionenes, have surpassed industry benchmarks for CO₂/CH₄ separation. acs.org

Gas Separation Performance of Imidazolium-Based Polyimide-Ionene Membranes
Membrane CompositionCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityCO₂/N₂ SelectivityReference
Neat [6FDA I4A pXy][Tf₂N]2.15-- nasa.gov
[6FDA I4A pXy][Tf₂N] + [C₄mim][Tf₂N] IL~4.30MaintainedMaintained nasa.gov
[6FDA I4A pXy][Tf₂N] + [Bnmim][Tf₂N] IL6.32MaintainedMaintained nasa.gov
[TC I4A pX][Tf₂N] Polyamide-Ionene11.0HighHigh mdpi.com
PIM-Polyimide Ionene356.255- acs.org

Role in Supramolecular Chemistry and Self-Assembly

The N-Imidazolidin-1-ylurea structure is exceptionally well-suited for applications in supramolecular chemistry, where molecules are organized into larger, functional structures through non-covalent interactions.

Non-Covalent Interactions (e.g., hydrogen bonding, electrostatic aggregation)

The primary drivers of self-assembly in this compound derivatives are hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net The urea moiety is a powerful hydrogen-bonding unit, featuring two N-H groups (donors) and a carbonyl C=O group (acceptor). researchgate.netnih.gov This allows for the formation of strong, directional, and often self-complementary hydrogen bonds. mdpi.comnih.gov

In the solid state, urea and its derivatives typically form extensive networks of N-H···O hydrogen bonds. researchgate.net The imidazolidine ring can also participate, with its N-H groups acting as hydrogen bond donors. acs.org These interactions can be intramolecular, leading to specific molecular conformations, or intermolecular, driving the assembly of molecules into larger aggregates like tapes, sheets, or one-dimensional chains. nih.govscispace.com

Furthermore, the urea functionality can engage in other non-covalent interactions, such as stacking and NH-π interactions with aromatic rings. nih.gov In the context of ionene polymers, the charged imidazolium groups lead to strong electrostatic aggregation, which plays a critical role in the material's structure and properties. mdpi.com The interplay of these various non-covalent forces allows for precise control over the self-assembly process. rsc.orgnih.gov

Design of Functional Assemblies

The predictable and robust non-covalent interactions of imidazolidine-urea derivatives have been harnessed to design complex and functional supramolecular assemblies. mdpi.comdntb.gov.ua These building blocks are used to construct architectures like self-healing materials, stimuli-responsive devices, and supramolecular polymers. mdpi.comnih.gov

A prominent example is the creation of "molecular clips" derived from glycoluril, a fused bicyclic structure containing two urea units. ru.nlsci-hub.se These rigid, cleft-like molecules act as hosts that can bind specific guest molecules within their cavity. ru.nlru.nl The binding is driven by a combination of hydrogen bonding between the guest and the urea carbonyl groups, as well as π-π stacking interactions with the aromatic walls of the clip. ru.nl These molecular clips are highly effective receptors for neutral aromatic guests like resorcinol (B1680541) and for planar, cationic dyes in aqueous solutions. sci-hub.seru.nlnih.gov The strength of this binding can be tuned by modifying the host or guest, demonstrating a high degree of molecular recognition. ru.nl

Association Constants (Kₐ) for Glycoluril Molecular Clip and Guest Complexes
Host MoleculeGuest MoleculeSolventAssociation Constant (Kₐ, M⁻¹)Reference
Clip 6cResorcinolCDCl₃2600 ru.nl
Clip 6c4,6-DibromoresorcinolCDCl₃5600 ru.nl
Clip 6c2,7-DihydroxynaphthaleneCDCl₃7100 ru.nl
Clip 3 (with TTF walls)m-Dinitrobenzene (m-DNB)o-C₆H₄Cl₂7.0 x 10³ beilstein-journals.org
Clip 4 (rigidified)F₄-TCNQCH₂Cl₂1.3 x 10⁶ beilstein-journals.org
Clip 1 (water-soluble)Methylene (B1212753) BlueWater3.92 x 10⁷ sci-hub.senih.gov

Novel Applications in Functional Materials

The unique properties of this compound derivatives are leading to their exploration in a range of novel functional materials, extending beyond traditional applications.

One significant area is organocatalysis. Imidazolidinone-based structures, famously developed by David MacMillan, serve as highly effective asymmetric organocatalysts. sigmaaldrich.comyoutube.com These metal-free catalysts can activate substrates like α,β-unsaturated aldehydes to participate in a variety of enantioselective transformations, including Diels-Alder reactions and Friedel-Crafts alkylations. sigmaaldrich.com More recently, imidazolidine-4-thiones have been investigated as potential prebiotic organocatalysts, capable of driving chemical reactions under early-Earth conditions. rsc.org

Additionally, imidazolidine-urea derivatives are being incorporated into materials for biomedical applications. For example, imidazolidinyl urea itself is a known antimicrobial agent used as a preservative. researchgate.net Polymers containing imidazole (B134444) groups have been designed for gene delivery, where they help release genetic material from endosomes into the cell's cytoplasm. nih.gov The ability of the urea group to form strong and specific hydrogen bonds with biological targets is also a key feature in drug discovery. nih.gov

Furthermore, the inherent properties of these compounds are being leveraged to create new functional systems. By modifying thiophene (B33073) with multiple urea groups, researchers have created self-assembling nanobelts that act as efficient metal-free photocatalysts for hydrogen evolution. rsc.org The combination of robust self-assembly through hydrogen bonding and π-π stacking leads to semiconductor-like properties, enhancing catalytic efficiency. rsc.org The versatility of the imidazolidine-urea scaffold also allows for its use as a building block in the synthesis of other complex heterocyclic compounds with potential antioxidant or other biological activities. ajchem-a.com

Development of Sensors and Probes

A comprehensive review of current scientific literature reveals a notable gap in the application of this compound or its direct derivatives in the development of sensors and probes. While related heterocyclic structures like imidazoles and ureas are utilized in chemosensing, specific research detailing the synthesis and application of this compound-based sensors is not prominently available. The intrinsic properties of the imidazolidinone core, combined with the urea moiety, suggest a potential for designing novel sensors, for instance, for anions or metal ions through hydrogen bonding or coordination chemistry. However, dedicated studies to explore and validate these potential applications are yet to be published in mainstream scientific literature.

Advanced Composite Materials

The utilization of Imidazolidinyl Urea (IU) as a key component in advanced composite materials, particularly in supramolecular hydrogels, has been a subject of significant research. These hydrogels exhibit remarkable properties such as self-healing, high mechanical strength, and stimuli-responsiveness, making them suitable for a variety of applications.

The core principle behind the effectiveness of IU in these composites is its role as a "hydrogen bonding reinforced factor". rsc.org The multiple hydrogen bond donors and acceptors within the IU structure can form extensive non-covalent crosslinking networks with polymer chains like polyacrylamide or polyurethane. rsc.orgresearchgate.net This dense network of hydrogen bonds imparts both strength and dynamic character to the material, allowing it to dissipate energy and reform after being broken.

Recent studies have demonstrated the synthesis of multi-functional hydrogels by incorporating IU into a polyacrylamide network in a one-pot synthesis. researchgate.net These hydrogels have shown impressive mechanical properties, with adjustable tensile strength, fracture elongation, and compressive strength. researchgate.net Furthermore, they exhibit excellent fatigue resistance, maintaining their structural integrity even after multiple cycles of high-strain loading and unloading. researchgate.net

Another significant advancement is the development of tissue-like, self-healable, and antibacterial hydrogels using a modified IU as the polymeric backbone. nih.gov These materials demonstrate not only robust mechanical features and rapid self-healing capabilities but also intrinsic antibacterial properties. nih.govnih.gov The excellent stretchability of these hydrogels is attributed to the enriched hydrogen bonding facilitated by the imidazolidinyl urea structure. nih.gov

The self-healing capability of these IU-based hydrogels is a direct consequence of the reversible nature of the hydrogen bonds. When the material is damaged, the hydrogen bonds can reform across the fractured interface, restoring the material's integrity without external intervention. rsc.org This property is particularly valuable for applications requiring durable and long-lasting materials.

Mechanical Properties of Imidazolidinyl Urea (IU)-Based Hydrogels

Polymer MatrixIU ContentTensile Strength (kPa)Elongation at Break (%)Compressive Strength (MPa)Self-Healing CapabilityReference
PolyacrylamideVaried18.8 - 23.8305 - 5602.0 - 3.9Yes researchgate.net
Poly(ethylene glycol) (PEG) and DiisocyanatesVariedup to 1600up to 460Not ReportedYes rsc.org
Modified IU BackboneNot ApplicableNot ReportedHighNot ReportedYes nih.gov

Photoresponsive Materials

The application of this compound and its derivatives in the field of photoresponsive materials is not well-documented in current scientific literature. Photoresponsive, or photochromic, materials reversibly change their properties, such as color or conformation, upon exposure to light of a specific wavelength. nih.govolikrom.comwiley-vch.de This behavior is typically achieved by incorporating molecular photoswitches like azobenzenes, spiropyrans, or diarylethenes into the material's structure. nih.govnih.gov While the synthesis of various functional polymers incorporating imidazolidinone structures has been reported, their specific use to create photoresponsive systems by attaching known chromophores to the this compound backbone has not been a focus of published research. Future work could explore the potential of this scaffold in the design of novel photoresponsive polymers.

Structure-Property Relationships in Materials Context

The relationship between the molecular structure of Imidazolidinyl Urea (IU) derivatives and the macroscopic properties of the resulting materials is a critical aspect of their application in materials science. The key to understanding this relationship lies in the extensive hydrogen-bonding capabilities of the IU moiety.

The presence of multiple hydrogen bond donor (N-H) and acceptor (C=O) sites within the imidazolidinone and urea groups allows for the formation of a dense and robust network of non-covalent interactions. rsc.org This has a profound impact on the mechanical and thermal properties of polymers incorporating IU.

In supramolecular hydrogels, for instance, an increase in the IU content leads to a higher density of hydrogen bonds. This, in turn, results in a higher gel-sol transition temperature, meaning the hydrogel remains stable at higher temperatures. rsc.org Furthermore, the mechanical strength, including tensile stress and elongation at break, can be significantly enhanced by increasing the IU concentration. rsc.org

The hydrophobicity of other components in the polymer, such as diisocyanates in polyurethane-based hydrogels, also plays a crucial role in the final properties. More hydrophobic diisocyanates, in combination with IU, have been shown to produce hydrogels with superior mechanical strength. rsc.org This is likely due to a combination of hydrophobic interactions and hydrogen bonding, leading to a more organized and resilient polymer network.

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been employed to better understand the extent of hydrogen bonding and its role in fine-tuning the properties of these hydrogels. nih.gov These computational studies have confirmed that a significant portion of the hydrogen bonds in these systems originate from the IU monomers, highlighting their dominant role in establishing the material's structure and properties. nih.gov

Impact of Imidazolidinyl Urea (IU) on Hydrogel Properties

PropertyEffect of Increasing IU ContentUnderlying Structural ReasonReference
Gel-Sol Transition TemperatureIncreasesHigher density of hydrogen bonds requiring more thermal energy to disrupt the network. rsc.org
Mechanical StrengthIncreasesEnhanced physical crosslinking through a more extensive hydrogen bond network. rsc.orgresearchgate.net
Self-Healing EfficiencyGenerally ImprovesGreater number of reversible hydrogen bonds available to reform across damaged surfaces. rsc.orgnih.gov
StretchabilityIncreasesThe dynamic nature of hydrogen bonds allows for chain slippage and rearrangement under strain. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Imidazolidin-1-ylurea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves urea derivatives and imidazole precursors under catalytic conditions. For example, coupling reactions using aryl halides with imidazole in the presence of recoverable catalysts (e.g., palladium or copper-based systems) are common . Optimization requires adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%). Yield and purity can be monitored via HPLC or NMR, with impurities often arising from incomplete dehalogenation or side reactions. Refer to comparative studies on leaving groups (e.g., –Cl vs. –Br) for efficiency insights .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths and angles, as demonstrated in phthalimide-imidazole derivatives . Complementary techniques include:

  • FT-IR : Confirms functional groups (e.g., urea C=O stretch at ~1680 cm⁻¹).
  • NMR : ¹H and ¹³C spectra identify proton environments and carbon connectivity (e.g., imidazole ring protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Always cross-validate with computational methods (DFT) to reconcile experimental and theoretical data .

Q. What stability challenges arise in storing this compound, and how are they mitigated?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature, humidity) are critical. For instance:

  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
  • Hydrolytic Sensitivity : Test aqueous solubility and pH-dependent degradation (e.g., urea moiety hydrolysis in acidic conditions).
  • Storage Recommendations : Anhydrous environments at 4°C in amber vials reduce photolytic and oxidative degradation. Include controls in long-term studies to track purity loss .

Advanced Research Questions

Q. How can catalytic mechanisms in this compound synthesis be elucidated, and what kinetic models apply?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to probe transition states. For palladium-catalyzed couplings, in situ XAFS can track Pd(0)/Pd(II) redox cycles. Rate laws (e.g., first-order in catalyst and aryl halide) should be derived from time-resolved GC/MS data. Compare turnover frequencies (TOF) across catalysts to identify rate-limiting steps .

Q. What analytical challenges emerge in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer : High-resolution LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. Challenges include:

  • Co-elution : Use orthogonal columns (C18 vs. HILIC) for separation.
  • Matrix Effects : Standard addition or isotope-labeled internal standards improve accuracy.
  • Structural Unknowns : Combine HRMS with fragmentation libraries (e.g., mzCloud) for annotation .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences, concentration thresholds). Apply the following:

  • Meta-Analysis : Pool data from multiple studies, weighting by sample size and methodology rigor.
  • Dose-Response Replication : Standardize protocols (e.g., NIH guidelines for cytotoxicity assays).
  • Mechanistic Studies : Use siRNA knockdowns or CRISPR to isolate target pathways and reduce off-target noise .

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvent interactions, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates. Validate predictions with small-scale exploratory experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.